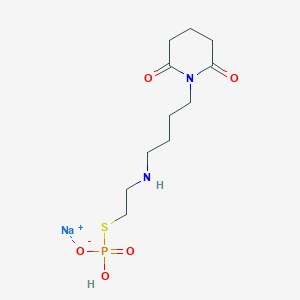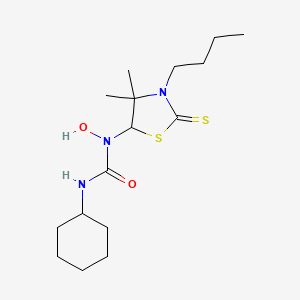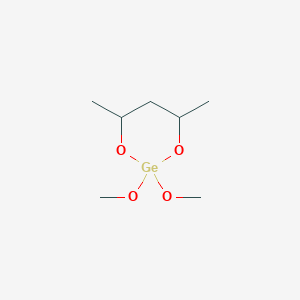
2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane is an organogermanium compound with a unique structure that includes a dioxagerminane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol and acetone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the dioxagerminane ring .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include germanium dioxide, substituted dioxagerminane derivatives, and reduced germanium compounds .
Scientific Research Applications
2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions. It can also participate in electron transfer processes, influencing redox reactions and other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid:
Dimethoxypropane: 2,2-Dimethoxypropane is another related compound, used primarily as a reagent in organic synthesis.
Uniqueness
2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane is unique due to the presence of the germanium atom, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs. This uniqueness makes it valuable in specialized applications where germanium’s properties are advantageous .
Properties
CAS No. |
89038-77-7 |
|---|---|
Molecular Formula |
C7H16GeO4 |
Molecular Weight |
236.83 g/mol |
IUPAC Name |
2,2-dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane |
InChI |
InChI=1S/C7H16GeO4/c1-6-5-7(2)12-8(9-3,10-4)11-6/h6-7H,5H2,1-4H3 |
InChI Key |
OEGJBVZIWXLSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(O[Ge](O1)(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



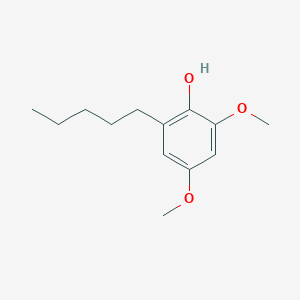
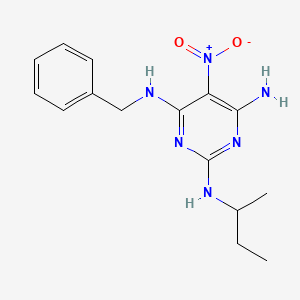
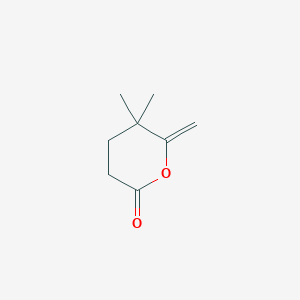

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
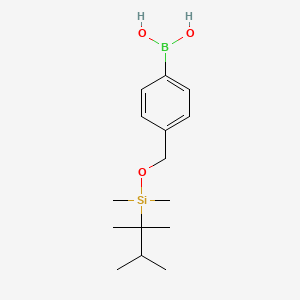
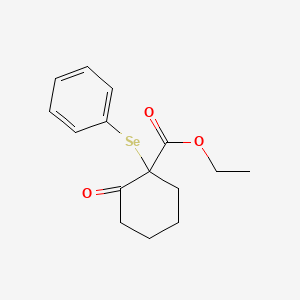
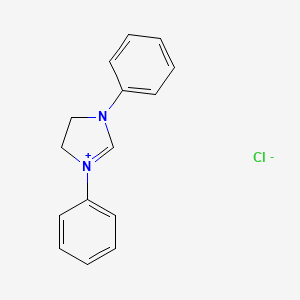
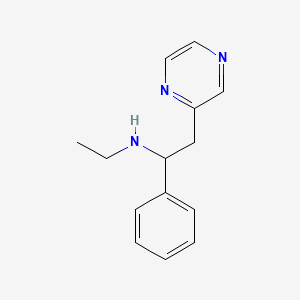
![3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14141648.png)
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
